molecular formula C19H26N2O B5309306 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide

3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide

Cat. No.: B5309306
M. Wt: 298.4 g/mol
InChI Key: PJNZVEVZNJXUJB-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is a synthetic organic compound characterized by its unique adamantane core structure

Properties

IUPAC Name

3,5-dimethyl-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O/c1-17-7-15-8-18(2,11-17)13-19(9-15,12-17)16(22)21-10-14-3-5-20-6-4-14/h3-6,15H,7-13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNZVEVZNJXUJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)NCC4=CC=NC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199111
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the hydrogenation of dicyclopentadiene.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via a reaction with an appropriate amine, such as 4-pyridinylmethylamine.

    Methylation: The final step involves the methylation of the adamantane core at the 3 and 5 positions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the adamantane core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted adamantane or pyridine derivatives.

Scientific Research Applications

3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane core provides structural rigidity, while the pyridine moiety can engage in π-π interactions or hydrogen bonding with target molecules. This compound may modulate biological pathways by inhibiting or activating specific proteins.

Comparison with Similar Compounds

Similar Compounds

    1-adamantanecarboxamide: Lacks the pyridine and methyl groups, resulting in different chemical properties.

    3,5-dimethyladamantane: Lacks the carboxamide and pyridine groups, affecting its reactivity and applications.

    N-(4-pyridinylmethyl)-1-adamantanecarboxamide: Lacks the methyl groups, influencing its steric and electronic properties.

Uniqueness

3,5-dimethyl-N-(4-pyridinylmethyl)-1-adamantanecarboxamide is unique due to the combination of the adamantane core, pyridine moiety, and methyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.

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